molecular formula C9H9ClO3 B085248 (3-Chloro-4-methoxyphenyl)acetic acid CAS No. 13721-20-5

(3-Chloro-4-methoxyphenyl)acetic acid

Cat. No. B085248
CAS RN: 13721-20-5
M. Wt: 200.62 g/mol
InChI Key: OARWXDXELDVNOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid and (3-Methoxyphenyl)acetic acid, involves regioselective bromination or methoxylation processes. These methods yield compounds with significant electron-withdrawing or electron-donating substituents, indicative of the synthetic flexibility and reactivity of such chloro-methoxyphenyl acetic acids (Guzei, Gunderson, & Hill, 2010); (Choudhury & Row, 2002).

Molecular Structure Analysis

Studies on similar compounds like 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid reveal complex molecular structures confirmed by X-ray crystallography and NMR methods. These findings suggest that (3-Chloro-4-methoxyphenyl)acetic acid and its derivatives can adopt specific conformations affecting their reactivity and interactions (Haasbroek, Oliver, & Carpy, 1998).

Chemical Reactions and Properties

Chemical reactions involving chloro- and methoxy- substituents often lead to the formation of dimers and complex molecular arrangements due to hydrogen bonding and electron-withdrawing/donating effects. These interactions are crucial for understanding the reactivity and potential applications of (3-Chloro-4-methoxyphenyl)acetic acid in synthesizing more complex molecules (O'reilly, Smith, Kennard, & Mak, 1987).

Physical Properties Analysis

The physical properties of compounds similar to (3-Chloro-4-methoxyphenyl)acetic acid, such as solubility and crystallization behavior, can be inferred from related studies. These properties are influenced by the molecular structure, particularly the positioning and nature of substituents, which affect intermolecular interactions and, consequently, the compound's physical state and solubility (Baarschers & Vukmanich, 1986).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of (3-Chloro-4-methoxyphenyl)acetic acid derivatives, are significantly influenced by their molecular structure. The presence of electron-donating methoxy groups and electron-withdrawing chloro groups imparts unique chemical behaviors, facilitating various chemical transformations and reactions. These characteristics make (3-Chloro-4-methoxyphenyl)acetic acid a versatile intermediate in organic synthesis (Liu et al., 2009).

Scientific Research Applications

  • The study titled "The chemistry of some methoxychlor derivatives" by Baarschers and Vukmanich (1986) investigated the preparation of derivatives for a study of microbial degradation of methoxychlor, highlighting its relevance in microbial and environmental chemistry. This includes the synthesis of 2,2-bis(p-methoxyphenyl)acetic acid (Baarschers & Vukmanich, 1986).

  • The research "Improvement of Synthesis Process for 3,4,5-Trimethoxyphenyl Acetic Acid" by Qi Yuejin (2010) focused on improving the synthesis process of a closely related compound, highlighting the ongoing efforts to optimize synthesis methods in chemical manufacturing (Qi Yuejin, 2010).

  • Kirmizigul et al. (2003) isolated new compounds from Turkish lichens, one of which was closely related to (3-Chloro-4-methoxyphenyl)acetic acid, demonstrating its potential in the discovery of new natural products (Kirmizigul et al., 2003).

  • A study titled "dl-4-Hydroxy-3-methoxymandelic Acid" by Okabe et al. (1995) examined the molecular structure of a related compound, contributing to our understanding of molecular configurations in organic chemistry (Okabe et al., 1995).

  • Omidi et al. (2014) focused on the preparation of a molecularly imprinted polymer for the trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid in biological and environmental samples, indicating applications in bioanalytical chemistry and environmental monitoring (Omidi et al., 2014).

  • The synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was explored by Guzei et al. (2010), offering insights into regioselective bromination processes in organic synthesis (Guzei et al., 2010).

  • Sjöquist et al. (1973) developed mass fragmentographic methods for the determination of 4-hydroxy-3-methoxyphenyl acetic acid in human and animal tissues, showcasing its relevance in biomedical research and diagnostics (Sjöquist et al., 1973).

  • Liu et al. (2009) studied the synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid, contributing to the understanding of reaction mechanisms in organic chemistry (Liu et al., 2009).

  • Pretzer and Repta (1987) examined the degradation of a compound closely related to (3-Chloro-4-methoxyphenyl)acetic acid, providing insights into the stability and degradation mechanisms of organic compounds (Pretzer & Repta, 1987).

  • Ren (2004) investigated the synthesis and anti-oxidation activities of a similar compound, indicating its potential applications in antioxidative therapy (Ren, 2004).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARWXDXELDVNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405502
Record name (3-chloro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-methoxyphenyl)acetic acid

CAS RN

13721-20-5
Record name 3-Chloro-4-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13721-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-chloro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chloro-4-methoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Sakagami, T Watanabe, S Fukatsu… - The Journal of …, 1987 - jstage.jst.go.jp
Biological Activity The minimuminhibitory concentrations (MICs) of the newcephalosporins were tested against a series of Gram-positive and Gram-negative organisms using the 2-fold …
Number of citations: 4 www.jstage.jst.go.jp
Y Gan - 2015 - trace.tennessee.edu
This research centers around a tylophorine analogue, DCB-3503, a lead compound that possesses potent growth inhibitory activities against all 60 human-derived cell lines screened …
Number of citations: 1 trace.tennessee.edu
C Pissot Soldermann, O Simic, M Renatus… - Journal of medicinal …, 2020 - ACS Publications
MALT1 plays a central role in immune cell activation by transducing NF-κB signaling, and its proteolytic activity represents a key node for therapeutic intervention. Two cycles of scaffold …
Number of citations: 19 pubs.acs.org
G Yu, HJ Mason, K Galdi, X Wu, L Cornelius… - …, 2003 - thieme-connect.com
Sulfuryl chloride has been used to mono-chlorinate electron-rich arylalkyl-and heteroarylalkyl-amines and amino acids in a mild and efficient one-pot transformation with …
Number of citations: 15 www.thieme-connect.com
O Osuji - 2020 - theses.hal.science
The monomeric units, benzyltetrahydroisoquinoline, parts of the total synthesis of trilobine, are obtained by short reaction sequences, from readily available commercial products. …
Number of citations: 7 theses.hal.science
P Zhang - 1997 - search.proquest.com
Arene-ruthenium chemistry was employed in synthetic studies on the three cyclic compounds 2.2, 3.4, and 4.1.(DIAGRAM, TABLE OR GRAPHIC OMITTED... PLEASE SEE DAI) …
Number of citations: 2 search.proquest.com
O Osuji - 2020 - theses.fr
Les unités monomériques, benzyltetrahydroisoquinoline, parties de la synthèse totale de la trilobine, sont obtenus par de courtes séquences réactionnelles, à partir de produits …
Number of citations: 2 www.theses.fr

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